molecular formula C20H31N3O6S B11127462 2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]-N-[3-(morpholin-4-yl)propyl]acetamide

2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]-N-[3-(morpholin-4-yl)propyl]acetamide

Cat. No.: B11127462
M. Wt: 441.5 g/mol
InChI Key: XCYJGFHUSQWAIF-UHFFFAOYSA-N
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Description

2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE is a complex organic compound featuring morpholine and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Phenoxy Intermediate: This involves the reaction of 2-methyl-4-(morpholine-4-sulfonyl)phenol with an appropriate halogenated compound under basic conditions to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with N-(3-morpholin-4-yl)propylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with similar functional groups.

    Sulfonyl Phenoxy Derivatives: Compounds with similar sulfonyl and phenoxy groups.

    Amide Derivatives: Compounds with similar amide linkages.

Uniqueness

2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE is unique due to its combination of morpholine, sulfonyl, and phenoxy groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C20H31N3O6S

Molecular Weight

441.5 g/mol

IUPAC Name

2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C20H31N3O6S/c1-17-15-18(30(25,26)23-9-13-28-14-10-23)3-4-19(17)29-16-20(24)21-5-2-6-22-7-11-27-12-8-22/h3-4,15H,2,5-14,16H2,1H3,(H,21,24)

InChI Key

XCYJGFHUSQWAIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NCCCN3CCOCC3

Origin of Product

United States

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